

The Biological Function of PF-06815345: A Technical Overview

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Compound of Interest

Compound Name: PF-06815345

Cat. No.: B608931

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Introduction

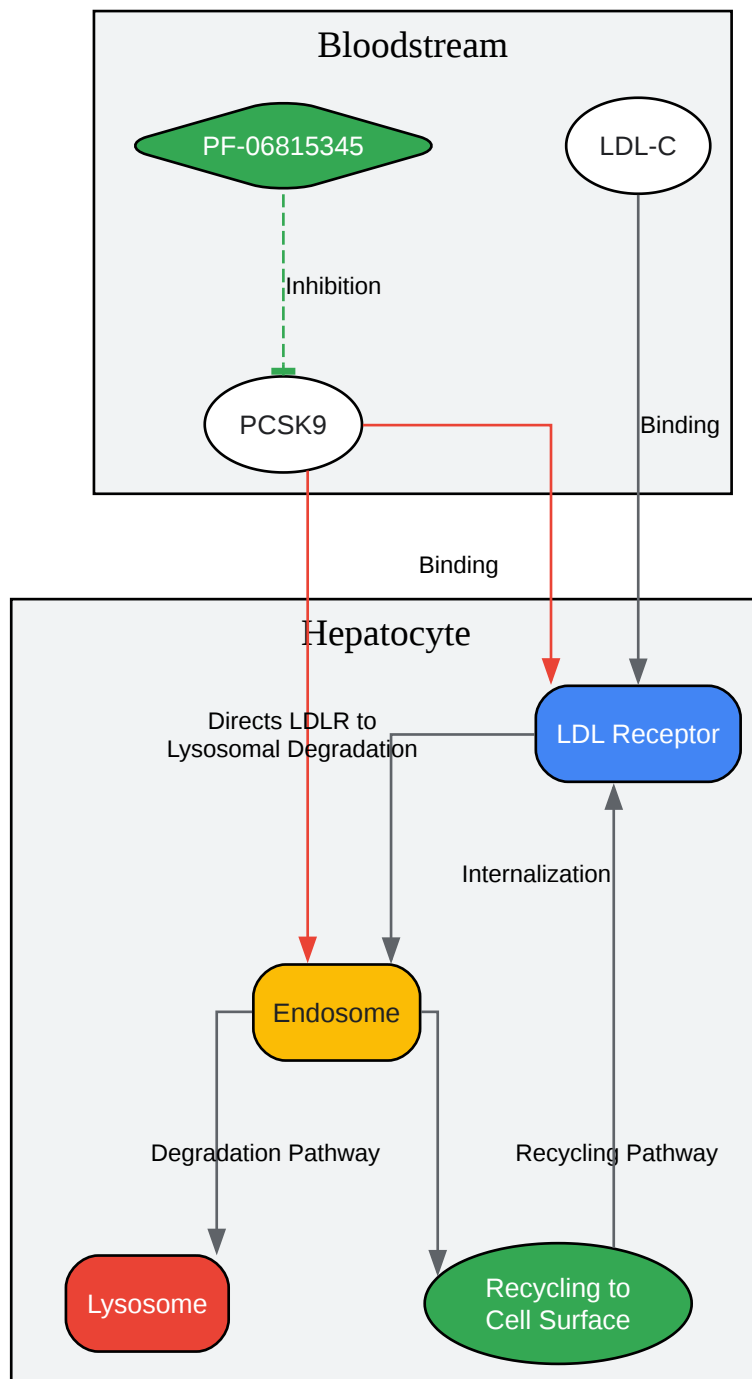
PF-06815345 is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).^{[1][2]} PCSK9 is a key regulator of cholesterol metabolism, and its inhibition is a clinically validated strategy for lowering low-density lipoprotein cholesterol (LDL-C), a major risk factor for cardiovascular disease. This document provides a detailed technical guide on the biological function of **PF-06815345**, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization.

Core Biological Function and Mechanism of Action

The primary biological function of **PF-06815345** is the inhibition of the PCSK9 protein. PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes. This binding targets the LDLR for lysosomal degradation, thereby reducing the number of LDLRs available to clear circulating LDL-C from the bloodstream.

By inhibiting the interaction between PCSK9 and the LDLR, **PF-06815345** prevents the degradation of the LDLR. This leads to an increased number of LDLRs on the hepatocyte surface, which in turn enhances the clearance of LDL-C from the circulation, ultimately lowering plasma LDL-C levels.

Signaling Pathway of PCSK9 and Inhibition by PF-06815345



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Caption: PCSK9-mediated LDLR degradation and its inhibition by **PF-06815345**.

Quantitative Data

The following tables summarize the available quantitative data for **PF-06815345**.

Table 1: In Vitro Activity of **PF-06815345**

Parameter	Value	Description
IC50	13.4 μ M	The half-maximal inhibitory concentration against PCSK9 in a cell-free assay. [1] [2]

Table 2: In Vitro Metabolism of **PF-06815345**

System	Parameter	Value
Human Enterocytes	Intrinsic Clearance (CLint)	<82.9 μ L/min/mg
Human Hepatocytes	Intrinsic Clearance (CLint)	97.6 μ L/min/mg

Table 3: In Vivo Efficacy of **PF-06815345**

Animal Model	Dose	Effect	Time Point
Humanized PCSK9 Mouse	500 mg/kg (single oral dose)	72% reduction in plasma PCSK9	4 hours post-dose [1]

Experimental Protocols

While the precise, proprietary protocols for the evaluation of **PF-06815345** are not publicly available, the following sections describe the standard methodologies for the key experiments cited.

In Vitro PCSK9 Inhibition Assay (Cell-Free)

Objective: To determine the concentration of **PF-06815345** required to inhibit the binding of PCSK9 to the LDLR by 50% (IC50).

General Protocol:

- **Plate Coating:** A microtiter plate is coated with the recombinant EGF-A domain of the human LDLR.
- **Incubation:** Recombinant human PCSK9 is pre-incubated with varying concentrations of **PF-06815345**.
- **Binding Reaction:** The PCSK9-inhibitor mixture is added to the LDLR-coated wells and incubated to allow for binding.
- **Detection:** The amount of PCSK9 bound to the LDLR is quantified. This is typically achieved using a primary antibody against PCSK9, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction.
- **Data Analysis:** The signal is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: In Vitro PCSK9 Inhibition Assay



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Caption: A generalized workflow for an in vitro PCSK9-LDLR binding inhibition assay.

In Vivo PCSK9 Reduction in a Humanized Mouse Model

Objective: To assess the ability of orally administered **PF-06815345** to reduce the levels of circulating human PCSK9 in a relevant animal model.

General Protocol:

- **Animal Model:** A humanized PCSK9 mouse model is used, where the murine Pcsk9 gene is replaced with the human PCSK9 gene. This allows for the direct assessment of the

inhibitor's effect on the human protein.

- Dosing: A single oral dose of **PF-06815345** (e.g., 100-500 mg/kg) is administered to the mice.^[1]
- Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 4 hours).
- PCSK9 Quantification: Plasma is isolated from the blood samples, and the concentration of human PCSK9 is measured using an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The percentage reduction in plasma PCSK9 levels is calculated by comparing the levels in the treated group to those in a vehicle-treated control group.

Clinical Development

PF-06815345 was investigated in a Phase 1 clinical trial (NCT02654899) to evaluate its safety, tolerability, and pharmacokinetics in healthy subjects following single oral doses.^{[3][4][5]} This trial was discontinued as a strategic business decision and not due to safety or efficacy concerns.^[4]

Conclusion

PF-06815345 is a potent, orally available inhibitor of PCSK9 that demonstrated preclinical efficacy in reducing plasma PCSK9 levels. Its mechanism of action, centered on the preservation of LDL receptors, aligns with established therapeutic strategies for hypercholesterolemia. The provided quantitative data and experimental outlines offer a foundational understanding of the biological function of this compound for professionals in the field of drug development and cardiovascular research.

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